molecular formula C21H28N2O5S2 B4791986 3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide

3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide

Cat. No.: B4791986
M. Wt: 452.6 g/mol
InChI Key: XFLSWJUVBVPFJH-UHFFFAOYSA-N
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Description

3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide is a complex organic compound characterized by its sulfonamide and benzoyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the benzoyl and sulfonamide intermediates. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield.

  • Step 1: Preparation of Benzoyl Intermediate

      Reagents: Benzoyl chloride, diethylamine

      Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen, at a temperature range of 0-5°C to prevent side reactions.

  • Step 2: Formation of Sulfonamide Intermediate

      Reagents: Diethylamine, sulfonyl chloride

      Conditions: This step is performed at room temperature with continuous stirring to ensure complete reaction.

  • Step 3: Coupling Reaction

      Reagents: Benzoyl intermediate, sulfonamide intermediate

      Conditions: The final coupling reaction is conducted in the presence of a base, such as triethylamine, at a temperature of 25-30°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfonamide group, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can target the benzoyl group, converting it to a benzyl group.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, introducing various substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Electrophiles such as halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfone derivatives

    Reduction: Benzyl derivatives

    Substitution: Halogenated aromatic compounds

Scientific Research Applications

3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antibacterial properties, similar to other sulfonamide-based drugs.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their activity and exerting antibacterial effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfamethazine: Another sulfonamide-based compound with antibacterial properties.

    Sulfadiazine: Used in combination with other drugs to treat infections.

    Sulfasalazine: Employed in the treatment of inflammatory bowel disease.

Uniqueness

3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide is unique due to its specific structural configuration, which may confer distinct biological activities and chemical reactivity compared to other sulfonamide derivatives.

Properties

IUPAC Name

3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O5S2/c1-5-22(6-2)29(25,26)19-13-9-11-17(15-19)21(24)18-12-10-14-20(16-18)30(27,28)23(7-3)8-4/h9-16H,5-8H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLSWJUVBVPFJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)S(=O)(=O)N(CC)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide
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3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide
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3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide
Reactant of Route 6
3-[3-(diethylsulfamoyl)benzoyl]-N,N-diethylbenzenesulfonamide

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